molecular formula C40H42N12O10S2.2Na B1143748 C.I. Fluorescent Brightener 113 CAS No. 12768-92-2

C.I. Fluorescent Brightener 113

Cat. No. B1143748
CAS RN: 12768-92-2
M. Wt: 960.958
InChI Key:
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Description

Synthesis Analysis

The synthesis of fluorescent brighteners, including C.I. Fluorescent Brightener 113, often involves complex organic reactions that lead to the introduction of fluorescent groups into the compound's structure. A common method for synthesizing fluorescent carbon quantum dots, for example, includes solvothermal or hydrothermal methods, where precursors are subjected to high temperature and pressure in a solvent, leading to the formation of highly fluorescent particles with quantum yields up to 75% (Yuan et al., 2023).

Molecular Structure Analysis

The molecular structure of C.I. Fluorescent Brightener 113 contributes significantly to its fluorescent properties. The compound typically incorporates structures that facilitate the absorption of UV light and its re-emission as visible light. For carbon quantum dots (CQDs), their luminescent properties are attributed to their size, surface states, and edge states, which are influenced by the presence of functional groups such as carbonyl and hydroxyl groups (Wang et al., 2014).

Chemical Reactions and Properties

C.I. Fluorescent Brightener 113 undergoes chemical reactions that enhance its brightening capabilities. For instance, the functionalization of fluorescent carbon nanoparticles can significantly improve their quantum yield and stability, making them more effective as brighteners (Chandra et al., 2011). The introduction of specific functional groups through chemical reactions can also alter the compound's solubility, photostability, and fluorescent intensity.

Physical Properties Analysis

The physical properties of C.I. Fluorescent Brightener 113, such as solubility, crystallinity, and quantum yield, play a crucial role in its application and effectiveness. The synthesis process can be optimized to produce particles with desired sizes, as seen in the production of CQDs, which can emit bright photoluminescence with a quantum yield of 31.6% (Liang et al., 2013).

Chemical Properties Analysis

The chemical properties of C.I. Fluorescent Brightener 113, including its reactivity with other substances, pH sensitivity, and photostability, determine its suitability for various applications. The presence of specific functional groups can enhance the compound's selectivity and sensitivity to particular ions or molecules, as demonstrated by the selective detection capabilities of some fluorescent carbon quantum dots (Murugan et al., 2019).

Scientific Research Applications

  • Anti-Fraud Markers in Printing Inks : C.I. Fluorescent Brightener 113, along with another derivative, has been used as an “antifraud marker” in water-based disperse ink-jet inks. This application helps in monitoring ink stability and compatibility with other ink constituents (Karanikas, Nikolaidis, & Tsatsaroni, 2012).

  • Calcium Ion Indicators in Biochemical Studies : Although not directly related to C.I. Fluorescent Brightener 113, similar compounds have been used in the development of fluorescent indicators for studying the role of cytosolic free Ca2+ in physiological processes (Grynkiewicz, Poenie, & Tsien, 1985).

  • Applications in Carbon Quantum Dots (CQDs) : Research on carbon quantum dots, which exhibit fluorescent properties, has been extensive. CQDs are used in chemical sensing, biosensing, bioimaging, nanomedicine, photocatalysis, and electrocatalysis. These applications highlight the potential of fluorescent materials in various scientific and technological fields (Lim, Shen, & Gao, 2015).

  • Photoinitiators for Free Radical Photopolymerizations : Commercially available fluorescent brighteners, including compounds similar to C.I. Fluorescent Brightener 113, have been investigated as photoinitiators for polymerization under LED light irradiation (Zuo et al., 2016).

  • Biomedical and Optoelectronic Applications : Fluorescent carbon dots, similar in properties to C.I. Fluorescent Brightener 113, are used in bioimaging, cancer therapy, light emitting diodes, and solar energy conversion. These applications demonstrate the versatility of fluorescent materials in both medicine and technology (Yuan et al., 2016).

  • Spore Germination Studies : Research has explored the use of brighteners like C.I. Fluorescent Brightener 113 in increasing the percentage of spore germination, expanding the potential applications of these compounds in biological systems (Darken & Swift, 1964).

Safety And Hazards

According to the safety data sheet, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Fluorescence-based visualization techniques are important tools to understand cell wall assemblies . The field might be inspired by advances in the biomedical and general cell biology fields . Better knowledge of the plant cells, cell walls, and whole tissue is essential for bioengineering efforts and for designing efficient strategies of industrial deconstruction of the cell wall-derived biomass and its saccharification .

properties

IUPAC Name

disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N12O10S2.2Na/c1-5-59-51(60-6-2)39-47-35(41-29-15-11-9-12-16-29)45-37(49-39)43-31-23-21-27(33(25-31)63(53,54)55)19-20-28-22-24-32(26-34(28)64(56,57)58)44-38-46-36(42-30-17-13-10-14-18-30)48-40(50-38)52(61-7-3)62-8-4;;/h9-26H,5-8H2,1-4H3,(H,53,54,55)(H,56,57,58)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2/b20-19+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBLHYOQMVXSEM-LLIZZRELSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON(C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(OCC)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)OCC.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCON(C1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(OCC)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)OCC.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H42N12Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

960.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Fluorescent Brightener 113

CAS RN

12768-92-2
Record name Blankophor BA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012768922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Fluorescent Brightener 113
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
23
Citations
K Luepong, P Punyachareonnon… - Progress in Color …, 2022 - pccc.icrc.ac.ir
… CI fluorescent brightener 113 (FBA 113) was obtained from the Phisit Group, a trader of textile dyes and chemicals in Thailand. The brightener was purified before using a precipitation …
Number of citations: 3 pccc.icrc.ac.ir
EK Karanikas, NF Nikolaidis, EG Tsatsaroni - Progress in Organic Coatings, 2012 - Elsevier
Two stilbene derivatives, Kahablanc APU (CI Fluorescent Brightener 220) and Kahablanc BA (CI Fluorescent Brightener 113) were used as possible “antifraud markers”. These were …
Number of citations: 9 www.sciencedirect.com
L Kubáč, J Akrman, L Burgert… - Journal of applied …, 2009 - Wiley Online Library
… A part of the material was treated at the same condition in a bath containing 0.125% (relative to the mass of textile) of CI Fluorescent Brightener 113 for a period of 20 min. After this …
Number of citations: 11 onlinelibrary.wiley.com
SH Amirshahi, MT Pailthorpe - Dyes and pigments, 1994 - Elsevier
… Furthermore, a part of the bleached cotton was treated with a FWA (0.1% of CI Fluorescent Brightener 113) for the production of fluorescent fibres. Table 1 shows the colour …
Number of citations: 5 www.sciencedirect.com
T Dekanić, I Čorak, A Tarbuk, J Hofmann… - Tekstil: časopis za …, 2020 - hrcak.srce.hr
Chemically bleached cotton fabrics were optically brightened in a wide concentration range with optical brighteners (fluorescent brightening agents, FWAs) of different constitution, …
Number of citations: 2 hrcak.srce.hr
PH Greaves - Journal of the Society of Dyers and Colourists, 1985 - Wiley Online Library
… A 0.3% solution of the fluorochrome Blankophor BA (BAY, CI Fluorescent Brightener 113) was applied from deionised water (pH 5.5-6.5) for 5 min at 20C. …
Number of citations: 6 onlinelibrary.wiley.com
B Mahltig, V Ernst, L Schöder - … in Development and Assembling …, 2023 - journals.qucosa.de
Fluorescent materials emit light of higher wavelength, in case of illumination with light exhibiting lower wavelength. In many commercial applications, fluorescent materials transfer non-…
Number of citations: 3 journals.qucosa.de
HD Weigmann, YK Kamath, SB Ruetsch - Analytical Chemistry of …, 1995 - Springer
… Figure 6.24a clearly shows the effect of microenvironment on the quantum efficiency of a fluorescent compound CI Fluorescent Brightener 113 in solution. Introducting 1 % ethylene …
Number of citations: 2 link.springer.com
W Yuan, T Grethe, B Mahltig - Communications in Development …, 2023 - journals.qucosa.de
The sol-gel method is a versatile tool for the modification and functionalization of textiles. This method can be also used to support the application of dyes on textile materials. This paper …
Number of citations: 1 journals.qucosa.de
FS Fattahi - Iranian Journal of Chemical Engineering (IJChE), 2022 - academia.edu
Dyes are part of a significant class of complexes extensively applied in various fields like textile, dye, plastic, paper, leather, rubber and cosmetic [1]. The process of dyeing materials is a …
Number of citations: 0 www.academia.edu

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